Galegine

Descripción

Historical Scientific Recognition and Isolation of Galegine

The scientific interest in this compound is intrinsically linked to the historical use and investigation of the plant Galega officinalis.

Galega officinalis, commonly referred to as goat's-rue or French lilac, is a herbaceous plant native to parts of northern Africa, western Asia, and Europe. wikipedia.org Historically, this plant was recognized in traditional medicine for various properties, including its use in medieval Europe to treat symptoms associated with excessive urination, a symptom of diabetes. cdnsciencepub.comresearchgate.netnih.gov It was also traditionally used as a diuretic and to increase milk production in livestock. wikipedia.orgcdnsciencepub.comresearchgate.netnih.gov These traditional uses hinted at the presence of biologically active compounds within the plant. Chemical studies in the mid-19th century revealed that Galega officinalis contained high levels of guanidine (B92328) and related compounds. researchgate.net In 1918, researchers demonstrated that guanidine could lower blood glucose levels in animals. researchgate.net

Building upon the observations of Galega officinalis's effects and the presence of guanidine, researchers sought to isolate and identify the specific compounds responsible for its biological activities. French pharmacist Georges Tanret is credited with isolating this compound in 1914. medecinesciences.org The precise chemical structure of this compound was later confirmed as isoamylene-guanidine in 1923 by a research group in Edinburgh, UK. wiley.comarantioxid.com This isolation and structural elucidation were crucial steps in understanding the molecular basis of the plant's traditional uses.

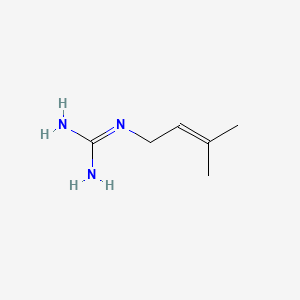

This compound's structure contains a guanidine group and an isoprenyl chain. eurekaselect.com

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N₃ | uni.luresearchgate.netnih.gov |

| IUPAC Name | 2-(3-Methylbut-2-enyl)guanidine | wikipedia.orgmitoproteome.orguni.lu |

| Other Names | Isopentenyl guanidine, Dimethylallylguanidine, Isoamylene guanidine | wikipedia.orgmitoproteome.orguni.lu |

| PubChem CID | 10983 | wikipedia.orgmitoproteome.orgnih.gov |

| CAS Number | 543-83-9 | wikipedia.org |

Several methods have been explored for the separation and purification of this compound from Galega officinalis, including techniques like column chromatography. tjnpr.org

Although this compound itself was found to have limitations, including toxicity, its discovery and the understanding of its blood glucose-lowering properties were pivotal. wikipedia.orgwiley.com this compound served as a foundational structure for the development of synthetic guanidine derivatives, specifically the biguanides. wikipedia.orgwiley.comnih.govtaylorandfrancis.com Research into compounds related to guanidine, including biguanide (B1667054), ultimately led to the discovery and development of metformin (B114582), a widely used medication for the management of type 2 diabetes. wikipedia.orgwikipedia.orgwiley.comnih.govmedecinesciences.orgtaylorandfrancis.commdpi.comacquaintpublications.com The history of metformin is directly traceable to the early work on Galega officinalis and this compound. researchgate.netnih.govmedecinesciences.orgtaylorandfrancis.comtaylorandfrancis.comjwmr.org

Significance of this compound in Natural Product Chemistry Research

This compound holds significant importance in natural product chemistry as an example of a bioactive compound isolated from a plant that served as a lead structure for the synthesis of clinically important drugs. taylorandfrancis.comjetir.org Its isolation from Galega officinalis highlights the potential of natural sources as a reservoir for discovering novel chemical scaffolds with therapeutic potential. wiley.comnih.govresearchgate.net The study of this compound contributed to the broader understanding of the chemical diversity present in plants and the potential pharmacological activities associated with specific structural motifs, such as the guanidine group. eurekaselect.com Beyond its historical link to antidiabetic drugs, this compound and other guanidine-containing molecules are associated with a range of biological activities, including antimicrobial, anti-inflammatory, cardiovascular, and anticancer properties. eurekaselect.comresearchgate.net

Conceptual Frameworks for Investigating Natural Product Bioactivity

The investigation of natural product bioactivity, as exemplified by the study of this compound, often involves several conceptual frameworks. Ethnopharmacology, which studies the traditional medicinal uses of plants, provides a crucial starting point for selecting plant materials for investigation. jetir.orgnih.gov This approach guided early research into Galega officinalis based on its historical use for symptoms related to diabetes. cdnsciencepub.comresearchgate.netnih.govnih.gov

Once a plant with potential bioactivity is identified, the process typically involves the isolation and structural elucidation of the active compounds. mdpi.comnih.govuneb.brresearchgate.net This often employs techniques such as extraction, chromatography (like column chromatography and HPLC), and spectroscopic methods (such as MS and NMR) to identify and characterize the chemical constituents. tjnpr.orguneb.brnih.gov

Subsequent research involves in vitro and in vivo bioassays to evaluate the pharmacological effects of the isolated compounds and to understand their mechanisms of action. nih.govresearchgate.netuneb.brsciencebusiness.net In the case of this compound, early studies focused on its blood glucose-lowering effects in animals. researchgate.netsciencebusiness.net Modern approaches also incorporate computational techniques like molecular modeling and virtual screening to predict and understand the interactions of natural products with biological targets. researchgate.netresearchgate.netuneb.br The study of this compound and its derivatives also illustrates the concept of using natural products as research tools to understand physiological processes, such as glucose metabolism. wiley.com

The investigation into the phytochemical composition of Galega officinalis continues, revealing the presence of other compounds like hydroxythis compound, flavones, flavone (B191248) glycosides, kaempferol, and quercetin, which may also contribute to the plant's observed biological effects. wikipedia.orgmdpi.comnih.govdrugs.comkeypublishing.org Research has also explored the antioxidant and anti-inflammatory activities of Galega officinalis extracts and isolated compounds like this compound. jwmr.orgnih.govmdpi.comtjpr.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-methylbut-2-enyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMLHMAIUVSYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202659 | |

| Record name | Galegine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-83-9 | |

| Record name | N-(3-Methyl-2-buten-1-yl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galegine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galegine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALEGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R469KQG1EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Biogeography, and Biosynthesis of Galegine

Botanical Sources and Geographic Distribution of Galegine-Producing Organisms

This compound has been identified in a limited number of plant species across different families, with one species standing out as the primary source.

Primary Source: Galega officinalis (Goat's Rue)

Galega officinalis L., commonly known as goat's rue, is considered the primary botanical source of this compound. cambridge.orgresearchgate.netcambridge.org This plant is a member of the Fabaceae family and is native to Europe and western Asia. cambridge.orgresearchgate.netcambridge.org Its historical use in traditional medicine is linked to the presence of this compound. mdpi.commedecinesciences.org

Other Identified Natural Occurrences (e.g., Tithonia tubaeformis, Biebersteinia heterostemon)

Beyond Galega officinalis, this compound has been reported in other plant species, demonstrating a more scattered distribution across the plant kingdom. These include Tithonia tubaeformis and Biebersteinia heterostemon. benthamdirect.commdpi.comeurekaselect.comresearchgate.netnih.govnih.govdntb.gov.uaresearchgate.netnih.gov

Tithonia tubaeformis is a species in the Asteraceae family. benthamdirect.comeurekaselect.comresearchgate.netnih.goveurekaselect.com Research has isolated this compound as a pure alkaloid from extracts of this plant. benthamdirect.comeurekaselect.comresearchgate.netnih.gov

Biebersteinia heterostemon Maxim. is part of the Biebersteiniaceae family and is found in regions like the Tibetan area of China. mdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov Traditionally used in Tibetan folk medicine, the entire plant of B. heterostemon has been shown to contain guanidine (B92328) alkaloids, primarily this compound and 4-hydroxythis compound. mdpi.comnih.gov

Other species where this compound has been found include Verbesina encelioides, Schoenus rigens, and Schoenus asperocarpus. researchgate.net

Distribution of this compound within Plant Tissues and Developmental Stages

The concentration and total amount (pools) of this compound within a plant can vary significantly depending on the specific plant tissue and its stage of phenological development. cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net

Concentration Variation Across Plant Parts (e.g., Reproductive Tissues, Leaves, Stems)

Studies on Galega officinalis have shown distinct differences in this compound concentration across various plant parts. cambridge.orgresearchgate.netcambridge.orgmdpi.comusu.eduusu.eduresearchgate.net Reproductive tissues consistently exhibit the highest levels of this compound. cambridge.orgresearchgate.netcambridge.orgmdpi.comusu.eduusu.eduresearchgate.net Following reproductive tissues, leaves generally contain a lower concentration, and stems have the lowest levels. cambridge.orgresearchgate.netcambridge.orgmdpi.comusu.eduusu.eduresearchgate.net

Research indicates that this compound concentration in reproductive tissues can average around 7 mg/g dry weight (DW), while leaves may contain approximately 4 mg/g DW, and stems about 1 mg/g DW. cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net Another study reported average levels in reproductive tissues (6.32–8.53 mg/g, average 7.35 mg/g DW), leaves (2.8–6.22 mg/g, average 4.25 mg/g DW), and stems (1.27–1.85 mg/g, average 1.44 mg/g DW). mdpi.com

Here is a summary of this compound concentration across different plant parts of Galega officinalis:

| Plant Part | Average this compound Concentration (mg/g DW) | Source(s) |

| Reproductive Tissues | 7.00 | cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net |

| Reproductive Tissues | 7.35 (range 6.32–8.53) | mdpi.com |

| Leaves | 4.00 | cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net |

| Leaves | 4.25 (range 2.8–6.22) | mdpi.com |

| Stems | 1.00 | cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net |

| Stems | 1.44 (range 1.27–1.85) | mdpi.com |

Accumulation Dynamics During Phenological Growth Stages

The total amount of this compound per stalk (this compound pools) and its concentration also fluctuate throughout the plant's growth cycle. cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net this compound pools are typically lowest during the vegetative growth stage. cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net They increase significantly as the plant develops, reaching a maximum at the immature pod stage. cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net As the plant progresses to the mature seed stage, the this compound pools decrease, often by nearly half from their peak. cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net

Similarly, this compound concentration within the plant also peaks at the immature pod stage before declining by the mature seed stage. cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net For instance, this compound concentration reached a maximum of 4 mg/g at the immature pod stage and decreased to 2 mg/g by the mature seed stage in one study. cambridge.orgcambridge.org

Here is a summary of this compound pools and concentration at different growth stages of Galega officinalis:

| Phenological Growth Stage | This compound Pools (mg stalk⁻¹) | This compound Concentration (mg/g) | Source(s) |

| Vegetative | 2 | Not specified | cambridge.orgresearchgate.netcambridge.orgresearchgate.net |

| Immature Pod | 91 | 4 | cambridge.orgresearchgate.netcambridge.orgresearchgate.net |

| Mature Seed | 48 | 2 | cambridge.orgresearchgate.netcambridge.orgresearchgate.net |

This dynamic accumulation pattern suggests that the immature pod stage represents a period of peak this compound content in Galega officinalis. cambridge.orgresearchgate.netcambridge.orgusu.eduusu.eduresearchgate.net

Elucidation of this compound Biosynthetic Pathways

While the presence and distribution of this compound in plants are documented, the detailed enzymatic steps and genetic regulation involved in its biosynthesis are areas of ongoing research. This compound is described as a hemiterpene bearing a guanidine group. benthamdirect.comeurekaselect.comresearchgate.neteurekaselect.com Guanidine derivatives play crucial roles in the metabolism of living organisms. researchgate.net

Research into the biosynthesis of secondary metabolites, such as alkaloids like this compound, often involves studying metabolic pathways that are activated or increased in response to internal or external factors. nih.gov Techniques like plant tissue culture and elicitation have been explored to potentially enhance the production of this compound, suggesting an inducible aspect to its biosynthesis. nih.gov For example, studies using hairy root cultures of Galega officinalis have investigated the effects of elicitors on this compound content. nih.gov While the complete pathway is not fully elucidated in the provided information, the structural description as a hemiterpene guanidine suggests its biosynthesis likely involves precursors from both the terpenoid and guanidine metabolic routes within the plant.

Factors Influencing Endogenous this compound Production

The endogenous production of this compound in Galega officinalis can be influenced by a variety of factors, including environmental conditions, stress, and the ploidy level of the plant.

Environmental factors such as temperature, light, and nutrient availability can impact plant growth and development, and consequently, the production of secondary metabolites like this compound. psu.edumdpi.com Stress conditions, both abiotic and biotic, are known to act as elicitors, triggering or increasing the biosynthesis of secondary metabolites in plants. mdpi.comresearchgate.netnih.gov For example, in callus cultures of Galega officinalis, low temperature and UV-C irradiation have been shown to improve secondary metabolite accumulation, while higher temperatures negatively impacted phenolic acid levels. researchgate.net Salicylic (B10762653) acid and chitosan (B1678972) have also been explored as elicitors to enhance this compound production in Galega officinalis hairy root cultures. nih.govresearchgate.net The application of ultrasonic waves has also been shown to increase this compound content in hairy root cultures. nih.gov These findings suggest that this compound production can be modulated by external stimuli.

Polyploidy, the condition of having more than two sets of chromosomes, can influence the content of secondary metabolites in plants. tabrizu.ac.irresearchgate.netjst.go.jpjst.go.jp Studies have investigated the effect of induced tetraploidy on this compound content in Galega officinalis. tabrizu.ac.irresearchgate.netjst.go.jpjst.go.jp Research has shown that tetraploidy induction can lead to a significant increase in this compound content in Galega officinalis compared to diploid plants. tabrizu.ac.irresearchgate.netjst.go.jpjst.go.jp This increase in secondary metabolites in polyploid plants is often attributed to the overexpression of genes associated with increased nuclear content and intensified metabolic activity following chromosome doubling. tabrizu.ac.ir

Here is a table summarizing the effect of tetraploidy on this compound content in Galega officinalis:

| Ploidy Level | This compound Content (mg/g DW) | Reference |

| Diploid (2x) | Lower | researchgate.netjst.go.jp |

| Tetraploid (4x) | Significantly Higher | tabrizu.ac.irresearchgate.netjst.go.jpjst.go.jp |

Note: Specific numerical values for this compound content in diploid vs. tetraploid plants were not consistently provided across sources in a format suitable for a precise comparative data table, but the qualitative finding of increased content in tetraploids is well-supported. tabrizu.ac.irresearchgate.netjst.go.jpjst.go.jp

Molecular Mechanisms of Galegine Action in Biological Systems

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Activation

Galegine is a natural guanidine (B92328) derivative originally isolated from Galega officinalis. A significant body of research has focused on its ability to activate Adenosine Monophosphate-Activated Protein Kinase (AMPK), a crucial enzyme in cellular energy homeostasis. Activation of AMPK by this compound is a key mechanism explaining many of its metabolic effects. nih.govnih.gov This activation is thought to occur indirectly through the inhibition of mitochondrial respiration, which leads to an increase in the cellular AMP:ATP ratio. nih.govnih.goved.ac.uk

Studies have consistently demonstrated that this compound activates AMPK in various cell lines in a concentration-dependent manner. nih.gov This effect has been observed in 3T3-L1 adipocytes (fat cells), L6 myotubes (muscle cells), H4IIE rat hepatoma cells (liver cells), and HEK293 human kidney cells. nih.govnih.gov For instance, incubation of 3T3-L1 adipocytes and L6 myotubes with this compound resulted in a dose-dependent increase in AMPK activity. nih.gov Similarly, concentrations of this compound starting from 10 μM produced a significant activation of AMPK in H4IIE and HEK293 cells. nih.govnih.gov This broad activity across different cell types highlights the fundamental role of AMPK as a target of this compound. nih.gov

Concentration-Dependent Activation of AMPK by this compound in Various Cell Lines

| Cell Line | Description | Effective this compound Concentration for AMPK Activation |

|---|---|---|

| 3T3-L1 adipocytes | Mouse fat cells | Concentration-dependent activation observed. nih.gov |

| L6 myotubes | Rat skeletal muscle cells | Concentration-dependent activation observed. nih.gov |

| H4IIE rat hepatoma | Rat liver cancer cells | 10 μM and above. nih.govnih.gov |

| HEK293 human kidney cells | Human embryonic kidney cells | 10 μM and above. nih.govnih.gov |

The activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively influence cellular metabolism. nih.gov A primary consequence is the stimulation of glucose uptake in insulin-sensitive tissues like adipocytes and myotubes. nih.govnih.gov Another critical downstream effect is the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. nih.govnih.gov By inhibiting ACC, this compound not only curtails the synthesis of new fatty acids but also promotes the oxidation of existing ones. nih.govresearchgate.net Furthermore, this compound has been shown to reduce isoprenaline-stimulated lipolysis in 3T3-L1 adipocytes, another effect linked to AMPK activation. nih.gov At the genetic level, this compound can down-regulate the expression of genes involved in fatty acid synthesis, such as fatty acid synthase and its upstream regulator, sterol regulatory element-binding protein (SREBP). nih.govnih.govresearchgate.net

Recent computational studies have explored the allosteric activation of AMPK by this compound. nih.gov Pharmacophoric modeling and virtual screening campaigns have been employed to investigate the interaction of this compound and its structural analogs with a novel allosteric site on AMPK known as the ADaM site. nih.govresearchgate.net These in silico investigations, which utilize techniques like consensus molecular docking, molecular dynamics simulation, and molecular mechanics (MM/GBSA), aim to elucidate the precise binding interactions. nih.gov The findings from these computational models suggest that this compound and its analogs can effectively bind to the AMPK-ADaM site, leading to conformational changes that enhance kinase activity. nih.govresearchgate.net This research opens avenues for the development of new pharmacophores that could more effectively activate AMPK for therapeutic purposes. nih.gov

Mitochondrial Respiration and Energy Metabolism Modulation

This compound's influence on cellular energy extends to its direct interaction with the mitochondria. It modulates mitochondrial respiration, which is a primary source of cellular ATP and a key determinant of the AMP:ATP ratio that regulates AMPK activity.

Contrary to the action of the related biguanide (B1667054) metformin (B114582), which primarily inhibits Complex I of the mitochondrial electron transport chain, recent evidence indicates that this compound, along with phenformin (B89758), inhibits Complex IV (cytochrome c oxidase). pnas.orgnih.govpnas.orgnih.govresearchgate.net This inhibition disrupts the normal flow of electrons to oxygen, the final electron acceptor, thereby impairing the efficiency of oxidative phosphorylation. pnas.orgnih.gov Studies have shown that this compound can induce spectral changes in Complex IV, suggesting a direct interaction with the enzyme complex. nih.gov This inhibition of Complex IV is a key upstream event that contributes to the activation of AMPK by altering the cell's energy state. pnas.org

The inhibition of Complex IV by this compound has significant downstream consequences for gluconeogenesis, particularly from glycerol (B35011). pnas.orgpnas.org The activity of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme that links glycerol and lipid metabolism to the electron transport chain, is indirectly inhibited. pnas.orgresearchgate.net GPD2 transfers electrons from glycerol-3-phosphate to the electron transport chain. pnas.orgresearchgate.net When Complex IV is inhibited by this compound, the resulting backlog in the electron transport chain impedes GPD2 activity. pnas.orgresearchgate.net This leads to a reduction in the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, a key step in glycerol-derived gluconeogenesis. pnas.orgpnas.org Consequently, this leads to an increase in the cytosolic NADH:NAD+ ratio, further inhibiting hepatic gluconeogenesis from substrates like lactate. pnas.orgnih.gov

Impact of this compound on Mitochondrial Function and Gluconeogenesis

| Molecular Target | Effect of this compound | Downstream Consequence |

|---|---|---|

| Mitochondrial Complex IV | Inhibition. pnas.orgnih.gov | Reduced electron transport chain activity. pnas.org |

| Glycerol-3-Phosphate Dehydrogenase (GPD2) | Indirect Inhibition. pnas.org | Reduced conversion of glycerol-3-phosphate to dihydroxyacetone phosphate. pnas.orgpnas.org |

| Glycerol-Derived Gluconeogenesis | Selective Inhibition. pnas.orgpnas.org | Decreased hepatic glucose production from glycerol. pnas.org |

| Cytosolic Redox State (NADH:NAD+) | Increased Ratio. pnas.orgnih.gov | Inhibition of lactate-derived gluconeogenesis. pnas.org |

Alterations in Cytosolic Redox State

This compound has been shown to induce significant changes in the cytosolic redox state of cells. Research indicates that this compound, along with related biguanides, can lead to an increased cytosolic ratio of NADH to NAD+ researchgate.net. This shift towards a more reduced state in the cytosol is a consequence of the inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) researchgate.net. The inhibition of this enzyme, which is part of the glycerophosphate shuttle, disrupts the transfer of reducing equivalents from the cytosol into the mitochondria. This disruption results in an accumulation of NADH in the cytosol, thereby altering the cellular redox balance researchgate.net. This mechanism is distinct from the inhibition of complex I of the mitochondrial respiratory chain, which was previously hypothesized to be the primary target researchgate.net. Instead, studies point towards the inhibition of complex IV at clinically relevant concentrations, which in turn leads to the inhibition of GPD2 activity and the subsequent increase in the cytosolic redox state researchgate.net.

Modulation of Lipid Metabolism Pathways

This compound exerts a notable inhibitory effect on Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. northwestern.edu Studies have demonstrated that this compound causes a concentration-dependent reduction in ACC activity in both 3T3-L1 adipocytes and L6 myotubes. nih.govnih.gov This inhibition is a downstream consequence of the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov Once activated by this compound, AMPK phosphorylates and inactivates ACC. nih.gov The inhibition of ACC leads to a decrease in the synthesis of malonyl-CoA, which not only curtails the building blocks for new fatty acids but also stimulates fatty acid oxidation. nih.govnih.gov In comparative studies within 3T3-L1 adipocytes, this compound was found to be more potent in reducing ACC activity than AICAR, a known AMPK activator. nih.gov

Table 1: Effect of this compound on Acetyl-CoA Carboxylase (ACC) Activity

| Cell Line | This compound Concentration | Outcome |

|---|---|---|

| 3T3-L1 Adipocytes | 0.3–30 μM (24h) | Concentration-dependent reduction in ACC activity. nih.gov |

This compound has been observed to influence the process of lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, in adipocytes. In studies using 3T3-L1 adipocytes, a 24-hour incubation with this compound (in concentrations from 1–300 μM) resulted in a slight reduction of basal glycerol release. nih.gov More significantly, this compound produced a marked reduction in isoprenaline-stimulated lipolysis. nih.govresearchgate.net Isoprenaline is a β-adrenergic agonist that typically stimulates lipolysis. nih.gov The inhibitory effect of this compound on stimulated lipolysis is another action associated with the activation of AMPK. nih.gov

Table 2: Effect of this compound on Lipolysis in 3T3-L1 Adipocytes

| Condition | This compound Concentration (24h) | Observed Effect on Glycerol Release |

|---|---|---|

| Basal Lipolysis | 0.3–300 μM | Slight reduction. nih.gov |

Cellular Glucose Uptake Enhancement

A primary metabolic effect of this compound is the stimulation of glucose uptake into cells, particularly in adipocytes and muscle cells. nih.gov In both 3T3-L1 adipocytes and L6 myotubes, pre-treatment with this compound produced a concentration-dependent increase in glucose uptake. nih.govresearchgate.net This effect is a key contributor to the compound's hypoglycemic properties. nih.gov The enhancement of glucose transport is not a result of cellular toxicity, as viability assays have shown no adverse effects in the concentration ranges used to stimulate uptake. nih.gov The activation of AMPK is considered a central mechanism through which this compound promotes this enhanced glucose uptake. nih.govnih.gov

This compound stimulates glucose uptake through mechanisms that are independent of insulin (B600854). nih.gov This has been demonstrated in studies where this compound treatment of 3T3-L1 adipocytes and L6 myotubes led to a significant increase in glucose transport in the absence of insulin. nih.gov While the activation of AMPK is a primary driver of this effect, research suggests some involvement of the PI3 kinase pathway, which is typically associated with insulin signaling. nih.gov The use of PI3 kinase inhibitors has shown that the effect of this compound on glucose uptake can be influenced. For instance, LY294002, a PI3 kinase inhibitor, was able to prevent the glucose uptake stimulated by this compound in 3T3-L1 adipocytes. nih.gov Another inhibitor, wortmannin (B1684655), reduced but did not completely abolish the this compound-stimulated glucose uptake. nih.gov This indicates that while this compound's primary mechanism for glucose uptake is insulin-independent and likely mediated by AMPK, there may be some crossover or interaction with components of the PI3 kinase signaling cascade. nih.gov

Table 3: Effect of this compound on Insulin-Independent Glucose Uptake

| Cell Line | This compound Concentration (5h) | Outcome on Glucose Uptake | Effect of PI3 Kinase Inhibitors |

|---|---|---|---|

| 3T3-L1 Adipocytes | 10 μM–3 mM | Concentration-dependent stimulation. nih.gov | Prevented by LY294002; Reduced by wortmannin. nih.gov |

Cellular Models for Glucose Transport Studies (e.g., 3T3-L1 adipocytes, L6 myotubes)

The investigation into the molecular mechanisms of this compound's effects on glucose metabolism has been significantly advanced by the use of established in vitro cellular models. Among the most utilized are 3T3-L1 adipocytes and L6 myotubes, which represent key insulin-sensitive tissues, fat and skeletal muscle, respectively. These cell lines provide a controlled environment to dissect the direct cellular and molecular actions of this compound on glucose transport.

Studies employing these models have consistently demonstrated that this compound stimulates glucose uptake. In both 3T3-L1 adipocytes and L6 myotubes, treatment with this compound leads to a concentration-dependent increase in glucose transport. nih.govresearchgate.net This effect is crucial as it suggests a direct mechanism by which this compound could contribute to lowering blood glucose levels. The stimulation of glucose uptake by this compound in these cell lines has been shown to occur in a concentration range of 50 µM to 3 mM. nih.govresearchgate.net

Further mechanistic studies in these cell lines have revealed the involvement of key signaling pathways. The stimulatory effect of this compound on glucose uptake in 3T3-L1 adipocytes is reportedly sensitive to inhibitors of the PI3 kinase pathway, such as wortmannin and LY294002. nih.gov This suggests that this compound may share some mechanistic similarities with insulin signaling. Furthermore, a significant finding from research on both 3T3-L1 adipocytes and L6 myotubes is the activation of AMP-activated protein kinase (AMPK) by this compound. nih.govresearchgate.net The activation of AMPK is a central mechanism that can explain many of the metabolic effects of this compound, including the enhancement of glucose uptake. nih.gov

| Cell Line | Effect | Concentration Range | Key Pathway Implicated |

|---|---|---|---|

| 3T3-L1 adipocytes | Stimulated glucose uptake | 50 µM - 3 mM nih.govresearchgate.net | PI3 Kinase, AMPK nih.gov |

| L6 myotubes | Stimulated glucose uptake | 50 µM - 3 mM nih.govresearchgate.net | AMPK nih.gov |

Apoptotic Pathway Induction in Specific Cell Lines

Beyond its metabolic effects, research has explored the potential of this compound to induce apoptosis, or programmed cell death, in specific cancer cell lines. This line of inquiry is crucial for understanding the broader pharmacological profile of this compound and its potential applications in oncology.

Concentration-Dependent Apoptosis Induction (e.g., Melanoma Cells)

Studies on human melanoma cell lines have demonstrated that this compound can induce cytotoxicity in a concentration-dependent manner. rjpharmacognosy.ir Specifically, in DFW and SK-MEL-5 melanoma cells, this compound treatment resulted in a dose-dependent reduction in cell viability. rjpharmacognosy.ir The 50% inhibitory concentration (IC50) was determined to be 630 µM for DFW cells and 3300 µM for SK-MEL-5 cells, highlighting a differential sensitivity between cell lines. rjpharmacognosy.ir Flow cytometry analysis confirmed the induction of apoptosis in both melanoma cell lines. rjpharmacognosy.ir Following treatment with this compound, a notable percentage of DFW (12.4%) and SK-MEL-5 (41.8%) cells were observed in the apoptotic phase. rjpharmacognosy.ir

| Cell Line | IC50 Value | Percentage of Apoptotic Cells |

|---|---|---|

| DFW | 630 µM rjpharmacognosy.ir | 12.4% rjpharmacognosy.ir |

| SK-MEL-5 | 3300 µM rjpharmacognosy.ir | 41.8% rjpharmacognosy.ir |

Upregulation of Apoptosis-Related Genes (e.g., Bax, p53)

To elucidate the molecular mechanism behind this compound-induced apoptosis, the expression of key apoptosis-related genes has been investigated. In melanoma cells, treatment with this compound was found to upregulate the Bax/Bcl-2 ratio. rjpharmacognosy.ir The Bcl-2 family of proteins are critical regulators of apoptosis, with Bax being a pro-apoptotic member and Bcl-2 being an anti-apoptotic member. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Furthermore, a significant upregulation in the expression of the tumor suppressor gene p53 was observed in SK-MEL-5 cells following this compound treatment. rjpharmacognosy.ir The p53 protein plays a crucial role in cell cycle regulation and apoptosis, and its activation can trigger the apoptotic cascade. The upregulation of both the Bax/Bcl-2 ratio and p53 expression provides a molecular basis for the apoptotic effects of this compound observed in melanoma cells. rjpharmacognosy.ir

Structure Activity Relationship Sar Studies of Galegine and Its Analogues

Systematic Structural Modifications of the Galegine Scaffold

Systematic structural modifications of the this compound scaffold have been undertaken to explore the impact of different parts of the molecule on its biological activity. This involves altering specific functional groups, alkyl chains, and their arrangements.

Importance of Guanidine (B92328) Moiety

The guanidine moiety, a core structural feature of this compound, is considered crucial for its biological activities. researchgate.netresearchgate.net Guanidine is a strong base and exists predominantly as the protonated guanidinium (B1211019) ion at physiological pH. wikipedia.orgsci-hub.se This cationic character and the ability to form hydrogen bonds are believed to play a significant role in interactions with biological targets. Studies on this compound analogues have shown that replacing the guanidine group with other functionalities like amidine, pyrimidine, pyridine, or imidazole (B134444) can lead to a loss of certain biological properties, such as weight-reducing effects. researchgate.netacs.org This highlights the unique contribution of the guanidine group to the activity profile of this compound and its derivatives. The guanidine group is involved in catalyzing reactions, further emphasizing its chemical significance. researchgate.net

Impact of Alkyl Chain and Substituents

The alkyl chain attached to the guanidine moiety in this compound also influences its activity. This compound itself features a 3-methylbut-2-enyl (isopentenyl) chain. wikipedia.org Modifications to the length, branching, and presence of substituents on this alkyl chain have been explored in SAR studies of this compound analogues. For instance, studies on acylguanidines, which are related to this compound, suggest that the size of the terpenoid units (alkyl chains) linked to the guanidine unit can affect growth inhibitory activity against cancer cell lines. acs.org While a strictly linear correlation isn't always observed, compounds with one or two C15 residues showed higher efficiency in some cases. acs.org Conversely, the introduction of a second senecioyl substituent (a shorter, branched chain) in a diacyl derivative positively impacted antiproliferative activity, potentially due to increased hydrophobicity. acs.org Studies on other guanidine derivatives have also investigated the effect of varying the number of methylene (B1212753) groups in the alkyl chain on hypotensive and inotropic effects. nih.gov The introduction of halogenated benzyl (B1604629) groups, particularly fluorobenzyl groups, has been shown to increase the insecticidal and antibacterial activities of certain geodin (B1663089) analogues, which also contain a core structure that can be modified with various substituents. mdpi.comresearchgate.net These findings indicate that the nature and size of the alkyl chain and its substituents are important factors in modulating the biological activity of this compound-related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs computational approaches to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. frontiersin.orgbiorxiv.org This allows for the prediction of the activity of new or untested compounds and provides insights into the key molecular features (pharmacophores) that are essential for activity. nih.govcapes.gov.br

Computational Approaches and Predictive Models

QSAR modeling utilizes various computational approaches to develop predictive models. These methods involve calculating numerical descriptors that represent different aspects of a molecule's structure and properties, such as molecular weight, lipophilicity (logP), charge distribution, and hydrogen bond donors/acceptors. frontiersin.org Statistical models, ranging from linear regression to more complex machine learning techniques like random forests and artificial neural networks, are then built to establish a relationship between these descriptors and the observed biological activity. frontiersin.orgbiorxiv.org For this compound and its analogues, computational molecular modeling, including QSAR, has been used in the search for potential activators of targets like AMPK. nih.govresearchgate.net These studies involve virtual screening of databases, molecular docking to predict binding affinities, and molecular dynamics simulations to understand the stability of ligand-protein interactions. nih.govresearchgate.net Predictive QSAR models can be used for database mining to identify novel compounds with potential biological activity. capes.gov.br

Identification of Key Pharmacophores

A key outcome of QSAR modeling and related computational studies is the identification of key pharmacophores. nih.gov A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger its biological response. For this compound and its analogues, computational investigations have aimed to reveal promising pharmacophores that exhibit favorable interactions with target sites, such as the AMPK-ADaM site. nih.govresearchgate.net These identified pharmacophores can then serve as templates for designing and synthesizing new compounds with potentially improved efficacy. researchgate.net The process often involves generating pharmacophore models based on known active compounds and using these models to screen large databases for molecules possessing similar features. nih.govresearchgate.net

Influence of Structural Modifications on Specific Biological Activities

Structural modifications to the this compound scaffold can significantly impact its biological profile, leading to altered potency and selectivity for various targets.

SAR for Metabolic Regulation

This compound's historical significance lies in its association with metabolic regulation, particularly its glucose-lowering effects, which ultimately led to the development of metformin (B114582). Studies have investigated how structural changes to this compound affect its ability to influence glucose metabolism.

Research indicates that this compound can stimulate glucose uptake in adipocytes and muscle cells and inhibit acetyl-CoA carboxylase activity. researchgate.netnih.gov These effects are thought to be mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov The core guanidine functional group is considered essential for the metabolic effects of this compound and its analogues, including metformin. medecinesciences.orgbioscientifica.com

While specific detailed SAR data tables for this compound analogues and their precise effects on metabolic targets like AMPK or glucose uptake were not extensively available in the search results, the literature highlights the guanidine moiety as a critical feature for this activity. The development of metformin, a biguanide (B1667054) containing two linked guanidine units, from this compound underscores the importance of this functional group in metabolic regulation. medecinesciences.orgbioscientifica.com

SAR for Antipyretic Properties

Recent research has explored the antipyretic activity of this compound. Studies in animal models have shown that this compound can reduce elevated body temperatures in a dose-dependent manner. researchgate.netresearchgate.neteurekaselect.com In silico studies suggest that this compound may interact with enzymes involved in the inflammatory pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). researchgate.netresearchgate.net

While the precise SAR for the antipyretic effects of this compound and its analogues is still being elucidated, the presence of the guanidine group is likely relevant, given its association with other biological activities. Further studies are needed to systematically investigate how modifications to the hemiterpene side chain or the guanidine moiety affect the antipyretic potency and target interactions.

Based on the available information, a qualitative summary of the antipyretic SAR could be presented as follows:

| Structural Feature | Influence on Antipyretic Activity |

| Guanidine moiety | Likely essential (based on this compound activity) |

| Hemiterpene side chain | Role requires further investigation through analogue studies |

SAR for Insecticidal Activity

This compound has also served as a lead compound for the development of novel insecticides, particularly against aphids. SAR studies in this area have focused on modifying the this compound structure to enhance potency and improve efficacy against specific pest species.

Research on fluorinated this compound analogues has demonstrated that the introduction of fluorine atoms can significantly increase insecticidal activity. researchgate.nettandfonline.comtandfonline.comnih.govnih.gov Specifically, compounds with difluoro-substituted benzene (B151609) rings have shown more potent insecticidal activity compared to those with single fluoro-substitution. researchgate.nettandfonline.comnih.gov

Studies have identified specific fluorinated this compound analogues with high insecticidal activity against species like Hyalopterus pruni Geoffroy and Aphis gossypii Glover. researchgate.nettandfonline.comtandfonline.comnih.govnih.gov For instance, certain analogues exhibited LC50 values comparable to or even lower than that of the commercial insecticide Imidacloprid. researchgate.nettandfonline.comtandfonline.comnih.gov

The introduction of halogenated benzyl groups, especially fluorobenzyl groups, into related scaffolds has also been shown to be a key factor in increasing insecticidal activities. mdpi.comnih.gov

Here is an interactive data table summarizing some findings on the insecticidal activity of fluorinated this compound analogues against Aphis gossypii:

These findings highlight that modifications, particularly the incorporation of fluorine, can significantly enhance the insecticidal potency of this compound analogues, demonstrating a clear structure-activity relationship in this application.

Synthetic Methodologies and Derivative Research of Galegine

Chemical Synthesis Routes for Galegine

The synthesis of this compound in a laboratory setting is crucial for research purposes, particularly since it is not widely commercially available. nih.gov

Laboratory-Scale Synthesis Protocols

One reported laboratory synthesis protocol for this compound involves the reaction of benzyl (B1604629) amine with 2-methylpseudourea sulphate. nih.gov This reaction yields this compound, which can then be purified. nih.gov

Optimization of Synthetic Yields and Purity

While specific detailed protocols for optimizing this compound synthetic yields and purity are not extensively detailed in the provided search results, the synthesis method involving benzyl amine and 2-methylpseudourea sulphate followed by recrystallization has been reported to yield this compound with a purity greater than 99%. nih.gov Techniques such as nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR), infrared spectroscopy, and elemental analysis are employed to identify and confirm the purity of the synthesized this compound. nih.gov Furthermore, molecularly imprinted polymer (MIP) techniques reinforced with graphene oxide have been explored for the extraction and purification of this compound from plant extracts, suggesting potential methods for enhancing purity in isolation or potentially in synthetic routes. areeo.ac.irresearchgate.netsigmaaldrich.com

Design and Synthesis of this compound Analogues and Biguanides

The structural features of this compound, particularly its guanidine (B92328) moiety, have served as a foundation for the design and synthesis of various related compounds, including analogues with modified guanidine structures and the significant class of biguanides. researchgate.netwikipedia.org

Derivatives with Modified Guanidine Structures

This compound is an isoprenyl derivative of guanidine. researchgate.net Research into this compound analogues often involves modifications to the guanidine structure or the attached side chain. While specific examples of derivatives solely with modified guanidine structures (without becoming biguanides) are not detailed in the provided results, the broader context of guanidine derivatives includes compounds like arginine, triazabicyclodecene, and saxitoxin, illustrating the potential for structural diversity around the guanidine functional group. wikipedia.org The synthesis of hydrocarbylidene nitrohydrazinecarboximidamides using this compound as a scaffold represents an example of creating derivatives with altered structures. tandfonline.comtandfonline.com

Halogenated Analogues (e.g., Fluorinated this compound Analogues)

The introduction of halogen atoms, such as fluorine, into organic molecules can significantly influence their biological activities by altering properties like solubility, stability, and permeability. tandfonline.comtandfonline.com A series of novel fluorinated this compound analogues have been designed and synthesized. tandfonline.comtandfonline.com These compounds, which are hydrocarbylidene nitrohydrazinecarboximidamides containing fluorine atoms, have been investigated for their biological activities, such as insecticidal properties. tandfonline.comtandfonline.com Studies on the structure-activity relationship of these fluorinated analogues have indicated that the position and number of fluorine atoms on attached aromatic rings can impact their potency. tandfonline.comtandfonline.com For instance, compounds with difluoro-substituted benzene (B151609) rings have shown more potent insecticidal activities compared to single fluoro-substituted compounds. tandfonline.comtandfonline.com

Development of Biguanide-Type Compounds from this compound Precursors

This compound and the related compound guanidine were the foundational structures that led to the development of the biguanide (B1667054) class of drugs. researchgate.netthieme-connect.commedecinesciences.orgnih.govresearchgate.netresearchgate.netnih.gov Biguanides, such as metformin (B114582), phenformin (B89758), and buformin (B1668040), are characterized by a structure containing two coupled guanidine molecules. researchgate.net The historical research on this compound's blood glucose-lowering effects directly spurred the synthesis and investigation of these biguanides in the early 20th century. researchgate.netmedecinesciences.orgnews-medical.netnih.gov

Metformin, a prominent biguanide, can be synthesized through the reaction of dicyandiamide (B1669379) with dimethylammonium chloride under acidic conditions. methodist.edursc.org This reaction, first reported in 1922, yields dimethyldiguanide (metformin). methodist.edursc.org Another method for synthesizing metformin hydrochloride involves the reaction of equimolar amounts of dimethylamine (B145610) and 2-cyanoguanidine dissolved in toluene, with the slow addition of equimolar amounts of hydrogen chloride. methodist.edu

Other biguanides like phenformin (phenethylbiguanide) and buformin (1-butylbiguanide) are also synthetic derivatives related to the guanidine structure found in this compound. researchgate.netwikipedia.orgwikipedia.org Their development stemmed from the initial research into the therapeutic potential of this compound. medecinesciences.orgnih.gov

The synthesis of biguanides from guanidine derivatives like this compound involves the formation of a larger structure containing the characteristic biguanide functional group. Research has also explored the synthesis of substituted S-triazine derivatives based on the cyclic hydrogen-bonded form of biguanides, suggesting further avenues for developing related compounds. gla.ac.uk

Exploring Novel Chemical Scaffolds Based on this compound's Pharmacophore

This compound, characterized by its isoprenylguanidine structure, features a guanidine functional group that serves as a key pharmacophore, influencing its biological activities wikipedia.orgnih.govnih.govmitoproteome.org. This core structure, a guanidine moiety with an attached hydrophobic isoprenyl chain, has been a foundational element in the design and synthesis of novel chemical scaffolds with diverse potential applications wikipedia.orgfishersci.canih.govnih.govsenescence.info. The exploration of these novel scaffolds often involves modifying the guanidine core, the attached side chain, or incorporating the pharmacophore into entirely new molecular frameworks.

A significant historical example of scaffold exploration based on this compound is the development of biguanides, such as metformin and phenformin nih.govnih.govmitoproteome.orgnih.govsenescence.infoscribd.comwikipedia.org. These synthetic compounds retain the fundamental guanidine structure but feature two coupled guanidine molecules with additional substitutions, demonstrating how modifications to the core can lead to clinically relevant drugs nih.govnih.gov.

Beyond the biguanides, this compound's pharmacophore has inspired the synthesis of various analogues and novel scaffolds for different therapeutic areas. For instance, research aimed at developing new antihypertensive agents has identified this compound itself as a bioactive compound that can serve as a pharmacophore for designing new drugs fishersci.canih.gov. Studies have shown that this compound can induce a dose-dependent decrease in mean arterial blood pressure in hypertensive rats, highlighting the potential of its structural features in cardiovascular applications fishersci.canih.gov.

The insecticidal activity of this compound has also prompted the design and synthesis of novel fluorinated this compound analogues pharmakb.commims.comresearchgate.net. Structure-activity relationship studies in this area have indicated that the introduction of fluorine atoms, particularly in difluoro-substituted benzene rings attached to the this compound-like scaffold, can significantly enhance insecticidal potency against various aphid species pharmakb.commims.comresearchgate.net.

Table 1: Insecticidal Activities of Selected Fluorinated this compound Analogues Against Aphis gossypii

| Compound | LC50 (mg/L) | Relative Activity (vs Imidacloprid) |

| IIa-02 | 0.28 | 0.6 |

| IId-02 | 0.38 | - |

| IId-04 | 0.33 | - |

| IIc-01 | 0.09 | - |

| IIc-02 | 0.03 | 7 |

| IId-01 | 0.12 | - |

| Imidacloprid | - | 1 |

Note: Data extracted from research on fluorinated this compound analogues. pharmakb.commims.comresearchgate.net

Further exploration of novel scaffolds based on this compound has included the design and synthesis of novel hydrocarbylidene nitrohydrazinecarboximidamides, which have shown promising insecticidal activities against aphids mims.comresearchgate.net.

In the realm of metabolic regulation, aminoalkylguanidine analogues related to this compound have been synthesized and evaluated for their potential antihyperglycemic and food intake-reducing properties uni.lu. Chemical modifications, such as the synthesis of 1-(4-chlorobenzyl)-guanidine-hemisulfate, have demonstrated improved weight-reducing effects compared to this compound nih.gov.

The guanidine core of this compound has also been implicated in antibacterial activity. Investigations into prenylated guanidine alkaloids and their synthetic analogues have shown that this compound and related structures possess antibacterial properties, with the size of the side chain and the substitution pattern on the guanidine core being important factors for activity nih.gov.

Computational approaches have also played a role in exploring novel scaffolds inspired by this compound's pharmacophore. Pharmacophoric modeling of this compound has been used in virtual screening campaigns to identify potential activators of AMPK (AMP-activated protein kinase), suggesting that computational methods can help propose novel drug candidates with enhanced efficacy based on the this compound scaffold. These studies involve analyzing the key structural features of this compound responsible for its interaction with biological targets and using this information to screen large databases of compounds for molecules with similar pharmacophoric profiles.

The ongoing research into novel chemical scaffolds based on this compound's pharmacophore underscores the importance of natural products as starting points for drug discovery and development. By understanding the key structural elements responsible for this compound's biological activities, researchers can design and synthesize new compounds with potentially improved potency, selectivity, and diverse therapeutic applications.

Pre Clinical Biological Activities of Galegine in Research Models

Studies on Weight Reduction in Animal Models

Research in animal models has demonstrated that galegine can induce weight loss. Studies in mice, including both normal and obese phenotypes, have shown a reduction in body weight following this compound administration. sciencebusiness.net This weight-reducing effect has been described as marked and long-lasting. sciencebusiness.net For instance, administration of this compound in the diet of mice resulted in reduced body weight. researchgate.netnih.gov Similarly, this compound hydrochloride administered at 63 mg/kg daily for 11 days in adult male BALB/c mice produced a significant reduction in body weight. medchemexpress.commedchemexpress.cn

Interactive Table 1: Effect of this compound Hydrochloride on Body Weight in BALB/c Mice

| Animal Model | Dosage | Administration Route | Duration | Result | Source |

| Adult male BALB/c mice | 63 mg/kg daily | Feed | 11 days | Significant body weight reduction | medchemexpress.commedchemexpress.cn |

Mechanistic Insights from Mouse Models

Mechanistic studies in mouse models suggest that this compound's effect on weight is linked to its influence on fat metabolism and energy expenditure. This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. sciencebusiness.netresearchgate.netnih.govmedchemexpress.commedchemexpress.cn Activation of AMPK by this compound can lead to enhanced glucose uptake in adipocytes and muscle cells and inhibition of acetyl-CoA carboxylase. researchgate.netnih.govmedchemexpress.com Inhibition of acetyl-CoA carboxylase, in turn, inhibits fatty acid synthesis and stimulates fatty acid oxidation, which may contribute to the observed weight reduction in vivo. researchgate.netnih.gov Studies using 3T3-L1 adipocytes and L6 myotubes have shown that this compound stimulates glucose uptake in a concentration-dependent manner. researchgate.netnih.govmedchemexpress.commedchemexpress.cn Furthermore, microarray analysis in 3T3-L1 adipocytes revealed that this compound down-regulates genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein (SREBP). researchgate.netnih.gov

Interactive Table 2: In Vitro Effects of this compound on Cellular Processes

| Cell Type | This compound Concentration | Effect | Mechanism | Source |

| 3T3-L1 adipocytes | 50 µM - 3 mM | Stimulated glucose uptake | Insulin-independent | nih.govmedchemexpress.commedchemexpress.cn |

| L6 myotubes | 1 µM - 1 mM | Stimulated glucose uptake | Concentration-dependent | medchemexpress.commedchemexpress.cn |

| 3T3-L1 adipocytes | 1-300 µM | Reduced isoprenaline-mediated lipolysis | Inhibition of acetyl-CoA carboxylase | nih.govmedchemexpress.com |

| 3T3-L1 adipocytes | 500 µM | Down-regulated gene expression | FASN and SREBP (fatty acid synthesis) | researchgate.netnih.gov |

| H4IIE rat hepatoma cells | 10 µM and above | Activated AMPK | Concentration-dependent | researchgate.netnih.govmedchemexpress.commedchemexpress.cn |

| HEK293 human kidney cells | 10 µM and above | Activated AMPK | Concentration-dependent | researchgate.netnih.govmedchemexpress.commedchemexpress.cn |

Role of Food Intake vs. Metabolic Effects

Investigations have explored whether the weight reduction observed with this compound is solely due to reduced food intake or involves metabolic effects. Pair-feeding experiments in mice have indicated that at least part of the weight-reducing effect of this compound is independent of reduced food intake. researchgate.netnih.govdrugs.com This suggests that this compound may enhance energy expenditure or alter fat metabolism beyond simply suppressing appetite. researchgate.net

Investigation of Antihypertensive Effects in Experimental Animal Models

This compound has also demonstrated antihypertensive properties in experimental animal models, particularly in hypertensive rats. mdpi.comnih.govnih.gov

Acute Effects on Blood Pressure in Hypertensive Rats

Studies in pentobarbital-anesthetized hypertensive rats have shown that this compound administration leads to a rapid and dose-dependent decrease in mean arterial blood pressure (MABP). mdpi.comnih.govnih.gov Intraperitoneal administration of this compound at doses of 2.5, 5, and 10 mg/kg induced an immediate decrease in MABP. mdpi.comnih.govnih.gov At 10 mg/kg, an average reduction of 40% in MABP was observed. nih.govnih.gov The hypotensive effect was characterized by a quick onset and was sustained for approximately 10–15 minutes depending on the dose. mdpi.com

Interactive Table 3: Acute Effect of this compound on Mean Arterial Blood Pressure (MABP) in Hypertensive Rats

| Animal Model | Dose (mg/kg, i.p.) | Effect on MABP | Duration of Effect (approx.) | Source |

| Pentobarbital-anesthetized hypertensive rats | 2.5 | Decrease | Not specified in detail | mdpi.comnih.govnih.gov |

| Pentobarbital-anesthetized hypertensive rats | 5 | Decrease | Not specified in detail | mdpi.comnih.govnih.gov |

| Pentobarbital-anesthetized hypertensive rats | 10 | Average 40% reduction | 10-15 minutes | mdpi.comnih.govnih.gov |

Physiological Effects (e.g., Vasodilatation)

While the precise antihypertensive mechanisms of this compound are not fully elucidated, the hypotensive effect is believed to involve vasodilation and potentially modulation of the renin-angiotensin system. mdpi.com this compound has shown physiological effects such as vasodilatation and hypotension. mdpi.comnih.gov

Antipyretic Activity Studies in Animal Pyrexia Models

Information regarding specific studies on the antipyretic activity of this compound in animal pyrexia models was not prominently found in the provided search results. The results primarily focused on metabolic and antihypertensive effects.

Dose-Dependent Reduction in Body Temperature in Mice

In vivo studies using a yeast-induced pyrexia model in mice have investigated the antipyretic activity of this compound. Administration of this compound demonstrated a progressive, dose-dependent reduction in the body temperatures of hyperthermic test animals. researchgate.netresearchgate.neteurekaselect.comeurekaselect.comnih.gov This effect was observed across tested doses of 5, 25, and 50 mg/kg. researchgate.neteurekaselect.com

In silico Molecular Docking with Target Enzymes (e.g., COX-1, COX-2, mPGES-1)

In silico molecular docking analysis has been conducted to explore the potential interactions of this compound with target enzymes involved in inflammatory pathways, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). researchgate.netresearchgate.neteurekaselect.comeurekaselect.comnih.govresearchgate.netresearcher.life These analyses revealed significant binding affinities for this compound with these enzymes, ranging from -3.58 to -5.41 kcal/mol. researchgate.neteurekaselect.comeurekaselect.comresearchgate.net

Antibacterial Activity in In Vitro Models

This compound and extracts containing this compound have shown antibacterial activity in in vitro models against a range of bacterial strains. researchgate.netresearchgate.netnih.govnih.govglpbio.comresearchgate.netup.ac.za

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) values have been determined for this compound and related compounds against certain bacteria. This compound hydrochloride has demonstrated antibacterial activity with an MIC of 4 mg/L against Staphylococcus aureus strains. glpbio.comup.ac.za

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

Studies have reported the activity of this compound or this compound-containing extracts against specific bacterial strains. This compound isolated from Verbesina encelioides has shown appreciable bioefficacy against Staphylococcus aureus. researchgate.net An ethanolic extract of Galega officinalis, a plant containing this compound, exhibited significant inhibition of both Gram-positive and Gram-negative bacteria. researchgate.net While some studies on garlic extract (not pure this compound) have shown activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, research specifically on pure this compound's activity against E. coli and K. pneumoniae in vitro has been indicated by its presence in active plant extracts. researchgate.netnih.govnih.gov

Anti-Melanoma Activity and Cytotoxicity in Cell Lines

Investigations into the effects of this compound on cancer cells have included studies on melanoma cell lines, demonstrating anti-melanoma activity and cytotoxicity. rjpharmacognosy.irrjpharmacognosy.irnih.gov

Apoptotic Mechanisms in Human Melanoma Cells

This compound has been shown to induce cytotoxicity in human melanoma cell lines, including DFW and SK-MEL-5, in a concentration-dependent manner. rjpharmacognosy.irrjpharmacognosy.ir The experimental results indicated that this compound induced apoptosis in both melanoma cell lines. rjpharmacognosy.irrjpharmacognosy.ir Specifically, 12.4% of DFW cells and 41.8% of SK-MEL-5 cells were detected in the apoptotic phase after treatment. rjpharmacognosy.irrjpharmacognosy.ir Further research into the mechanisms revealed that this compound treatment led to an upregulation of the Bax/Bcl-2 ratio in both melanoma cell lines. rjpharmacognosy.irrjpharmacognosy.ir An upregulation in p53 gene expression was also observed in SK-MEL-5 cells. rjpharmacognosy.irrjpharmacognosy.ir This suggests that this compound-induced cytotoxicity in these cells is mediated, at least in part, through the induction of apoptosis, potentially involving the regulation of apoptosis-related genes like Bax, Bcl-2, and p53. rjpharmacognosy.irrjpharmacognosy.ir

Interactive Data Tables:

| Study | Model/Cell Line(s) | Activity Measured | Key Findings |

| Antipyretic activity in mice researchgate.netresearchgate.neteurekaselect.comeurekaselect.comnih.gov | Yeast-induced pyrexia in mice | Reduction in body temperature | Dose-dependent reduction at 5, 25, and 50 mg/kg. researchgate.neteurekaselect.com |

| In silico docking researchgate.netresearchgate.neteurekaselect.comeurekaselect.comnih.govresearchgate.netresearcher.life | COX-1, COX-2, mPGES-1 enzymes | Binding affinity (kcal/mol) | Significant binding affinities ranging from -3.58 to -5.41 kcal/mol. researchgate.neteurekaselect.comeurekaselect.comresearchgate.net |

| Antibacterial activity glpbio.comup.ac.za | Staphylococcus aureus strains | Minimum Inhibitory Concentration (MIC) | MIC of 4 mg/L for this compound hydrochloride. glpbio.comup.ac.za |

| Anti-melanoma activity rjpharmacognosy.irrjpharmacognosy.ir | DFW and SK-MEL-5 human melanoma cells | Cytotoxicity (IC50), Apoptosis induction (%) | Concentration-dependent cytotoxicity; Apoptosis in 12.4% (DFW) and 41.8% (SK-MEL-5). rjpharmacognosy.irrjpharmacognosy.ir |

| Apoptotic mechanisms rjpharmacognosy.irrjpharmacognosy.ir | DFW and SK-MEL-5 human melanoma cells | Gene expression (Bax, Bcl-2, p53) | Upregulation of Bax/Bcl-2 ratio and p53 (in SK-MEL-5). rjpharmacognosy.irrjpharmacognosy.ir |

| Melanoma Cell Line | IC50 (µM) for this compound (24h treatment) rjpharmacognosy.irrjpharmacognosy.ir | Apoptosis (%) after this compound Treatment rjpharmacognosy.irrjpharmacognosy.ir |

| DFW | 630 | 12.4 |

| SK-MEL-5 | 3300 | 41.8 |

Anti-Osteoclastic Activity Investigations

Research has explored the potential anti-osteoclastic effects of this compound, primarily in the context of comparative studies with other guanidine (B92328) alkaloids. Osteoclasts are multinucleated cells responsible for bone resorption, a crucial process in bone remodeling. Imbalances in osteoclastic activity can lead to various bone disorders, such as osteoporosis.

In studies investigating the anti-osteoclastic effects of four guanidine alkaloids isolated from Pterogyne nitens (this compound, nitensidine A, pterogynidine, and pterogynine), this compound at a concentration of 10 µM for 24 hours did not appear to exert significant cytotoxic effects on osteoclasts. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Furthermore, the number of multinucleated osteoclasts (defined as having five or more nuclei) was not significantly reduced by 10 µM this compound in these experiments. researchgate.netresearchgate.net This suggests that, under the specific conditions of these in vitro studies, this compound did not exhibit a direct inhibitory effect on the formation or survival of multinucleated osteoclasts at this concentration.

In contrast, other guanidine alkaloids tested in the same studies, namely nitensidine A and pterogynine, did demonstrate anti-osteoclastic effects by reducing the number of osteoclasts on the culture plate at the same concentration (10 µM). nih.govresearchgate.netnih.gov Nitensidine A and pterogynine also appeared to exert cytotoxic effects against osteoclasts, leading to a marked reduction in cell number. researchgate.netnih.gov The anti-osteoclastic activities of nitensidine A and pterogynine were found to be concentration-dependent, with nitensidine A showing a stronger effect. nih.govresearchgate.netnih.gov

These findings suggest that while some guanidine alkaloids possess anti-osteoclastic properties, this compound, at least at the concentration tested in these specific investigations, did not exhibit a comparable effect on osteoclast numbers or cytotoxicity. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The structural differences between these guanidine alkaloids, such as the number and position of isoprenyl moieties, may contribute to the observed differences in their anti-osteoclastic activities. nih.govresearchgate.netnih.gov

While the direct anti-osteoclastic effect of this compound itself appears limited in these comparative studies, it is worth noting that this compound is structurally related to metformin (B114582), a widely used anti-diabetic medication. mdpi.com Metformin has been shown to impact bone metabolism and has been suggested to potentially inhibit osteoclast formation, possibly through the activation of the AMP-activated protein kinase (AMPK) pathway. mdpi.combioscientifica.combioscientifica.com AMPK activation has been linked to the inhibition of osteoclast formation and bone resorption. bioscientifica.com However, the specific anti-osteoclastic activity of this compound through this or other pathways requires further direct investigation.

Summary of Comparative In Vitro Osteoclast Study Findings

| Compound | Concentration | Effect on Osteoclast Cytotoxicity (10 µM) | Effect on Multinucleated Osteoclast Number (10 µM) |

| This compound | 10 µM | No significant effect | No significant reduction |

| Nitensidine A | 10 µM | Apparent cytotoxic effects | Significantly reduced |

| Pterogynidine | 10 µM | No significant effect | No significant reduction |

| Pterogynine | 10 µM | Apparent cytotoxic effects | Significantly reduced |

Advanced Analytical and Detection Methodologies for Galegine Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in separating galegine from complex plant extracts and accurately determining its concentration. Various chromatographic techniques are employed, each offering specific advantages.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Plant Extract Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound in plant extracts. This method combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. LC-MS analysis has been successfully applied to determine the this compound content in various plant species, including Schoenus rigens and Galega officinalis. cabidigitallibrary.orgresearchgate.net Studies have shown that LC-MS can clearly indicate high levels of this compound in young plants and lower levels in mature plants and seeds of S. rigens. cabidigitallibrary.org An improved LC-MS method for this compound analysis was developed to investigate its presence in S. rigens collected from farms. cabidigitallibrary.org LC-MS/MS methods, which involve tandem mass spectrometry, are also used for the simultaneous screening of multiple plant toxins, including some alkaloids. researchgate.net

Ultra-High Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) and Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) offers enhanced separation efficiency and sensitive detection for the analysis of this compound and other compounds in plant extracts. UHPLC-ESI-MS analysis in positive electrospray ionization mode has been used to identify and tentatively identify nitrogen compounds, including this compound and hydroxythis compound, in Galega officinalis herb extracts. nih.govnih.govresearchgate.net This technique allows for the detection of compounds based on their pseudomolecular ions; for instance, this compound was identified with a pseudomolecular ion at m/z 128. nih.gov UHPLC-ESI-MS and UHPLC-DAD have been utilized to investigate the composition of G. officinalis extracts and evaluate the anti-methylglyoxal (MGO) capability of its components. nih.govnih.govresearchgate.net The preliminary UHPLC-ESI-MS analysis of G. officinalis hot water and aqueous methanol (B129727) extracts indicated a higher content of guanidine (B92328) and polyphenolic compounds in the hot water extract, with better separation of individual peaks. nih.gov

Column Chromatography for Purification

Column chromatography is a fundamental technique used for the separation and purification of this compound from crude plant extracts. This method involves passing the extract through a stationary phase, typically silica (B1680970) gel, and eluting the components using mobile phases of varying polarity. areeo.ac.irsid.irareeo.ac.ir In one study, extracted components from Galega extract were separated by column chromatography using silica gel, starting with a non-polar hexane (B92381) solvent and gradually increasing the polarity to elute different components. areeo.ac.irsid.ir This process yielded 11 fractions, which were then analyzed using thin-layer chromatography (TLC) to identify the isolated components. areeo.ac.irsid.ir Column chromatography is often used as a preliminary step before more advanced purification techniques. areeo.ac.irsid.irareeo.ac.ir

Advanced Purification Strategies

Beyond conventional chromatography, advanced techniques are employed to achieve higher purity of this compound.

Molecularly Imprinted Polymer (MIP) Technique

Molecularly Imprinted Polymers (MIPs) are highly selective materials engineered with recognition sites complementary in shape, size, and chemical functionality to a target molecule, such as this compound. nih.govresearchgate.nettjnpr.orgdntb.gov.ua The MIP technique has been used for the purification of this compound from plant extracts. areeo.ac.irsid.ir MIPs are synthesized using the target molecule (template), a functional monomer, a cross-linker, and an initiator in a suitable solvent. nih.gov For this compound, methacrylic acid (MAA) can be used as a functional monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA) as a cross-linker, azobisisobutyronitrile (AIBN) as an initiator, and acetonitrile (B52724) as a solvent. nih.gov Studies have shown that MIPs can be effective adsorbents for the preconcentration and extraction of this compound from natural samples. nih.govresearchgate.net

Integration of MIP with Other Techniques (e.g., Graphene Oxide Reinforcement)